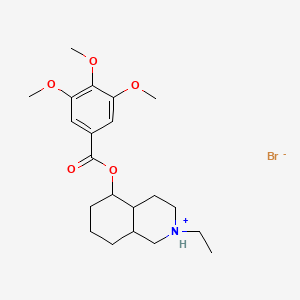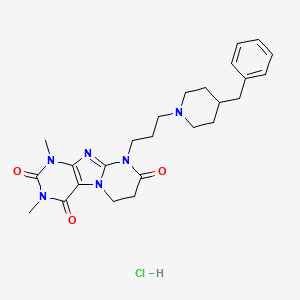
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(2,1-f)purine derivatives typically involves multi-step organic reactions. The starting materials often include purine bases, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Pyrimido(2,1-f)purine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine analogs.
科学的研究の応用
Chemistry
In chemistry, pyrimido(2,1-f)purine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and are used in various organic synthesis methodologies.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, and antagonists. They may interact with nucleic acids and proteins, influencing various biological processes.
Medicine
In medicine, pyrimido(2,1-f)purine derivatives are explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. Their ability to modulate specific molecular targets makes them promising candidates for drug development.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties enable their application in various industrial processes.
作用機序
The mechanism of action of pyrimido(2,1-f)purine derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific compound and its intended application.
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives such as adenine, guanine, and xanthine. These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
The uniqueness of pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride lies in its specific structural features and the presence of functional groups that confer distinct chemical and biological properties. These unique attributes make it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
148712-01-0 |
|---|---|
分子式 |
C25H33ClN6O3 |
分子量 |
501.0 g/mol |
IUPAC名 |
9-[3-(4-benzylpiperidin-1-yl)propyl]-1,3-dimethyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |
InChI |
InChI=1S/C25H32N6O3.ClH/c1-27-22-21(23(33)28(2)25(27)34)31-16-11-20(32)30(24(31)26-22)13-6-12-29-14-9-19(10-15-29)17-18-7-4-3-5-8-18;/h3-5,7-8,19H,6,9-17H2,1-2H3;1H |
InChIキー |
OYIYTJAGEOXQTR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCC(CC4)CC5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
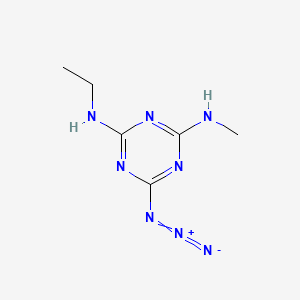
![(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one](/img/structure/B13730771.png)
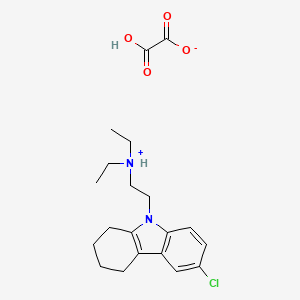
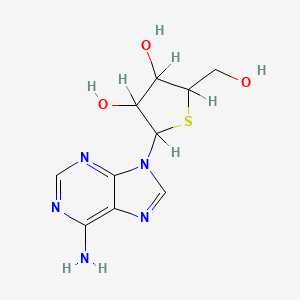
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
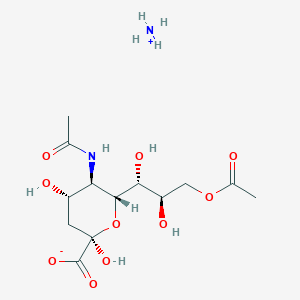
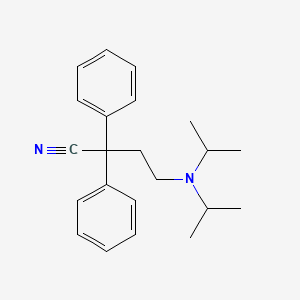
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
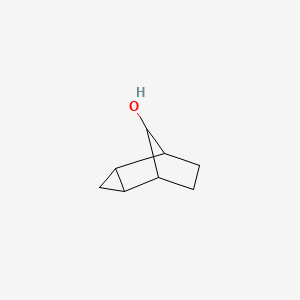
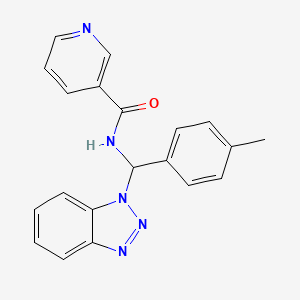

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
